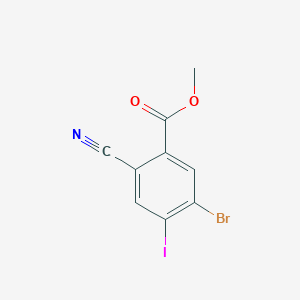

Methyl 5-bromo-2-cyano-4-iodobenzoate

Description

Methyl 5-bromo-2-cyano-4-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2 and a molecular weight of 365.95 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

methyl 5-bromo-2-cyano-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-7(10)8(11)2-5(6)4-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTDMSMHVAPRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C#N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-cyano-4-iodobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of Methyl 5-bromo-2-cyano-4-iodobenzoate may involve large-scale reactions using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyano-4-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like halogens.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile or electrophile used.

Reduction Reactions: The major product is the corresponding amine derivative.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl iodide with another aryl or alkyl group.

Scientific Research Applications

Methyl 5-bromo-2-cyano-4-iodobenzoate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-cyano-4-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyano group allows it to act as an electrophile, while the bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-bromo-2-iodobenzoate: Lacks the cyano group, making it less reactive in certain types of chemical reactions.

Methyl 2-bromo-5-iodobenzoate: Has a different substitution pattern, which can affect its reactivity and applications.

Methyl 2-bromo-4-iodobenzoate: Another isomer with distinct chemical properties and uses.

Uniqueness

Methyl 5-bromo-2-cyano-4-iodobenzoate is unique due to the combination of bromine, cyano, and iodine substituents on the benzene ring. This unique structure imparts specific reactivity and binding properties, making it valuable in various synthetic and research applications .

Biological Activity

Methyl 5-bromo-2-cyano-4-iodobenzoate is a halogenated organic compound that has attracted attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 5-bromo-2-cyano-4-iodobenzoate features a unique arrangement of functional groups, including bromine, iodine, and a cyano group attached to a benzoate structure. The molecular formula is CHBrINO, which contributes to its distinct chemical reactivity and biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Bromine Atom | Enhances reactivity through electrophilic substitution. |

| Iodine Atom | Provides additional reactivity and stability in reactions. |

| Cyano Group | Increases polarity and ability to form hydrogen bonds. |

The biological activity of methyl 5-bromo-2-cyano-4-iodobenzoate is attributed to its interaction with various biomolecules. The presence of multiple functional groups allows it to participate in nucleophilic substitutions and other chemical reactions that can modify biological targets such as enzymes and receptors.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including cytochrome P450 isoforms, which play critical roles in drug metabolism and pharmacokinetics.

- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of protein kinases, essential for cellular regulation.

Biological Activity

Research has indicated that methyl 5-bromo-2-cyano-4-iodobenzoate exhibits significant antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, demonstrating promising results.

Antibacterial and Antifungal Properties

| Microorganism | Activity |

|---|---|

| Escherichia coli | Effective growth inhibition observed. |

| Staphylococcus aureus | Significant antibacterial activity noted. |

| Candida albicans | Exhibits antifungal effects in vitro. |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of methyl 5-bromo-2-cyano-4-iodobenzoate against clinical isolates of E. coli and S. aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 μg/mL for E. coli and 16 μg/mL for S. aureus, indicating strong antibacterial potential.

- Cancer Research Applications : In a photodynamic therapy study, methyl 5-bromo-2-cyano-4-iodobenzoate was evaluated for its ability to induce apoptosis in cancer cells when activated by light exposure. Results showed a significant reduction in cell viability (up to 70% at optimal concentrations) compared to control groups.

- Mechanistic Insights : Further investigations revealed that the compound's interaction with protein kinases led to altered phosphorylation states of key signaling proteins involved in cell proliferation and survival pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.